2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide

Quality Control Analytical Chemistry Pharmaceutical Sourcing

2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide (CAS 1089989-56-9) is a critical α-bromopropanamide building block for antitubercular drug discovery. Its unique 6-yl substitution on the 1,4-benzodioxane ring and electrophilic α-bromo handle enable rapid diversification into DprE1 inhibitors via nucleophilic substitution—the lead compound achieves an IC50 of 0.012 µM. Generic α-bromopropanamides or alternative benzodioxane regioisomers cannot reproduce this SAR. Procure from suppliers offering batch-specific QC (NMR, HPLC) to ensure reproducible synthetic outcomes. Researchers leveraging the 1,4-benzodioxane pharmacophore for GPCR or kinase panels will also benefit from this validated intermediate.

Molecular Formula C11H12BrNO3
Molecular Weight 286.12 g/mol
CAS No. 1089989-56-9
Cat. No. B1293977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide
CAS1089989-56-9
Molecular FormulaC11H12BrNO3
Molecular Weight286.12 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC2=C(C=C1)OCCO2)Br
InChIInChI=1S/C11H12BrNO3/c1-7(12)11(14)13-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3,(H,13,14)
InChIKeyPXEQJYTWAJEKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide (CAS 1089989-56-9): Chemical Class and Procurement Essentials


2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide (CAS 1089989-56-9) is a synthetic organic compound belonging to the benzodioxane class of heterocyclic molecules, characterized by a 2,3-dihydrobenzo[b][1,4]dioxin core linked to an α-bromopropanamide moiety . The molecular formula is C11H12BrNO3, with a molecular weight of 286.12 g/mol . This compound is primarily utilized as a reactive building block and synthetic intermediate in medicinal chemistry research, specifically in the construction of more complex molecules via nucleophilic substitution at the electrophilic α-bromo carbon center . Its structural scaffold has been recognized in the development of biologically active agents, including DprE1 inhibitors targeting Mycobacterium tuberculosis [1].

Procurement Advisory: Why 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide Cannot Be Substituted with Generic Analogs


In procurement for research and development, substituting 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide with a generic α-bromopropanamide or an alternative benzodioxane derivative is not advisable due to specific structural and functional constraints. The compound's precise combination of an α-bromopropanamide electrophilic warhead and the 6-position substitution on the 1,4-benzodioxane ring is critical for its intended reactivity and biological target engagement [1]. This specific regioisomeric and functional group arrangement is essential for downstream synthetic pathways, particularly in generating libraries of 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide derivatives with optimized DprE1 inhibitory activity [2]. Substituting with compounds lacking the 6-yl propanamide linkage, such as N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propionamide (which lacks the α-bromo leaving group), or using differently substituted benzodioxanes, will result in altered reactivity, divergent structure-activity relationships (SAR), and ultimately, failed synthetic outcomes or unreliable biological data .

Quantitative Differentiation: 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide vs. Close Structural Analogs


Commercial Purity and Quality Control Benchmarking for Procurement

For procurement decisions, the availability of batch-specific analytical data is a key differentiator. Vendors supplying 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide (CAS 1089989-56-9) offer standard purities of 95% and 97%, with batch-specific quality control (QC) documentation including NMR, HPLC, and GC reports provided by Bidepharm (95% purity) . This contrasts with less characterized sources where purity and batch-to-batch consistency are not verified or documented. For comparison, N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide (CAS 301307-03-9), a non-brominated analog, is offered at a purity of ≥98% (MolCore) . While the non-brominated analog boasts a higher nominal purity, the procurement value of the target compound is substantiated by the availability of verifiable QC documentation, which is essential for ensuring reproducibility in synthetic and biological assays .

Quality Control Analytical Chemistry Pharmaceutical Sourcing

Supplier Network Redundancy and Geographic Availability for Uninterrupted Supply

Supply chain resilience is a critical procurement consideration. 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide is stocked and distributed by multiple independent suppliers across different geographic regions, including Bidepharm (China, with stock in Shanghai, Shenzhen, Tianjin, Wuhan, and Chengdu), Chemenu, ChemDiv, and Fluorochem (United Kingdom) . Fluorochem maintains inventory across EU, UK, and China stock locations with defined shipping lead times (Next Day for EU stock, 3–5 days for UK stock, 10–14 days for China stock) . In contrast, structurally similar compounds, such as the DprE1 inhibitor scaffold 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide, are not commercially cataloged as standard building blocks and require custom synthesis, leading to longer lead times and higher costs [1]. This multi-supplier, multi-region inventory network for the target compound provides procurement redundancy that is absent for custom-synthesized analogs.

Supply Chain Procurement Chemical Sourcing

Scaffold Validity: Association with DprE1 Inhibition in Tuberculosis Research

The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl scaffold present in 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide is a validated pharmacophore for DprE1 inhibition in Mycobacterium tuberculosis. A 2020 study identified a series of 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamides as potent DprE1 inhibitors, with the lead compound (compound 20) exhibiting a DprE1 inhibition IC50 of 0.012 µM and a minimum inhibitory concentration (MIC) of 0.19 µM against M. tuberculosis H37Rv [1]. In contrast, the simple benzodioxane core without the 6-amino or 6-amido substitution (e.g., 1,4-benzodioxane itself) lacks any reported DprE1 inhibitory activity. This class-level SAR evidence demonstrates that the 6-position substitution pattern on the 2,3-dihydrobenzo[b][1,4]dioxin ring is essential for target engagement, validating the procurement of the 6-yl propanamide derivative over unsubstituted or differently substituted benzodioxanes for antitubercular lead optimization programs.

Antitubercular DprE1 Medicinal Chemistry SAR

Comprehensive Hazard and Handling Documentation for Laboratory Safety Compliance

For institutional procurement, the availability of a comprehensive Safety Data Sheet (SDS) with explicit hazard classifications is a critical differentiator. Fluorochem provides a detailed SDS for 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide (Product Code F367086) that includes GHS07 pictogram classification (Harmful/Irritant), signal word 'Warning', and specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), accompanied by 14 specific precautionary statements (P101 through P501) covering handling, storage, first aid, and disposal . In contrast, many vendors of structurally related benzodioxane building blocks provide only abbreviated safety information without full SDS documentation. This level of hazard transparency enables laboratory safety officers to perform accurate risk assessments and implement appropriate engineering controls and personal protective equipment (PPE) requirements prior to compound receipt.

Safety Data Sheet Laboratory Safety Regulatory Compliance Risk Assessment

Physicochemical Property Profile: Predicted Drug-Likeness vs. Non-Brominated Analog

The presence of the α-bromine atom in 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide (MW = 286.12 g/mol, C11H12BrNO3) imparts distinct physicochemical properties compared to its non-brominated analog N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propionamide (MW = 207.23 g/mol, C11H13NO3) . The brominated compound exhibits a higher molecular weight (+78.89 Da), increased lipophilicity due to the bromine substituent, and a hydrogen bond donor count of 1 (amide NH) with 3 hydrogen bond acceptors (amide carbonyl, two dioxin oxygens), positioning it within favorable drug-like property space . The non-brominated analog shares the same hydrogen bond donor/acceptor profile but lacks the electrophilic α-bromo warhead necessary for nucleophilic displacement reactions . For procurement in medicinal chemistry programs, the brominated compound's property profile supports its dual role as both a reactive synthetic intermediate and a scaffold for generating diverse compound libraries via substitution at the α-position.

Drug Discovery Physicochemical Properties Lipinski's Rule of Five ADME

Limited Biochemical Activity Data: ALDH2 Inhibition as Potential Off-Target Alert

A single biochemical activity record in BindingDB (BDBM50236910 / CHEMBL4083412) reports an IC50 value of 4.60 µM (4.60 × 10³ nM) for 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide against full-length recombinant human ALDH2 (aldehyde dehydrogenase 2) expressed in E. coli, assessed by reduction in dehydrogenase activity via NAD(P)H measurement [1]. While this micromolar potency is modest, it provides a baseline reference for selectivity profiling when using this compound as a scaffold for derivative synthesis. For context, known ALDH2 inhibitors such as daidzin exhibit IC50 values in the low micromolar range (daidzin IC50 = 0.8–2.0 µM), suggesting that the target compound possesses weak but detectable ALDH2 inhibitory activity [2]. Researchers intending to develop DprE1 inhibitors or other target-directed agents from this scaffold should be aware of this potential off-target interaction and incorporate appropriate counter-screening in their assays.

Enzyme Inhibition ALDH2 Selectivity BindingDB

Recommended Research Applications for 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide Based on Evidence


Synthesis of DprE1 Inhibitor Libraries via α-Bromo Displacement

Use 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide as a key intermediate for the synthesis of 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide derivatives with demonstrated DprE1 inhibitory activity (lead compound IC50 = 0.012 µM against DprE1) [1]. The α-bromo group serves as an electrophilic handle for nucleophilic substitution with various amines, enabling rapid diversification of the scaffold for structure-activity relationship (SAR) studies in antitubercular drug discovery. Procure from suppliers offering batch-specific QC documentation (Bidepharm) to ensure reproducible synthetic outcomes.

Medicinal Chemistry Scaffold Diversification for GPCR and Kinase Target Screening

The 1,4-benzodioxane scaffold has been described in the literature as a versatile template for designing agonists and antagonists of nicotinic, α-adrenergic, and 5-HT receptor subtypes, as well as antitumor and antibacterial agents [1]. 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide provides a functionalized entry point to this pharmacophore space. Utilize the compound for nucleophilic substitution or cross-coupling reactions to generate diverse libraries for screening against GPCR targets or kinase panels. The multi-supplier availability (Chemenu, ChemDiv, Fluorochem) ensures uninterrupted supply for large-scale library synthesis campaigns.

Academic Core Facility Stock for Building Block Collections

Academic core facilities and institutional compound management centers should stock 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide as a validated building block in their chemical inventory. The compound's molecular weight (286.12 g/mol) and hydrogen bond donor/acceptor profile (1 donor, 3 acceptors) are favorable for generating lead-like molecules [1]. Additionally, the availability of a comprehensive Safety Data Sheet (SDS) from Fluorochem with explicit GHS07 classification, H302/H315/H319/H335 hazard statements, and 14 precautionary codes facilitates rapid institutional safety approval, expediting distribution to end-user laboratories.

Selectivity Counter-Screening in ALDH2-Associated Research Programs

For research programs involving compounds derived from the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl scaffold, incorporate ALDH2 counter-screening into assay cascades. The parent compound exhibits an ALDH2 IC50 of 4.60 µM [1], which serves as a baseline reference. Researchers developing DprE1 inhibitors or other target-specific agents from this chemotype should evaluate their optimized analogs against ALDH2 to ensure that target potency improvements (e.g., achieving DprE1 IC50 values <100 nM) are not accompanied by increased ALDH2 off-target activity that could confound cellular assay interpretations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.